molecular formula C15H11ClN2S B11443850 2-Chloro-3-[(4-methylphenyl)sulfanyl]quinoxaline

2-Chloro-3-[(4-methylphenyl)sulfanyl]quinoxaline

Cat. No.: B11443850
M. Wt: 286.8 g/mol
InChI Key: VMXZYMIDVGJPGF-UHFFFAOYSA-N
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Description

2-Chloro-3-[(4-methylphenyl)sulfanyl]quinoxaline is an organic compound with the molecular formula C15H11ClN2S . It belongs to the quinoxaline family, which is known for its diverse biological activities and applications in medicinal chemistry. This compound is characterized by the presence of a quinoxaline core substituted with a chloro group and a sulfanyl group attached to a 4-methylphenyl ring.

Preparation Methods

The synthesis of 2-Chloro-3-[(4-methylphenyl)sulfanyl]quinoxaline can be achieved through various synthetic routes. One common method involves the reaction of 2-chloroquinoxaline with 4-methylthiophenol under appropriate conditions . The reaction typically requires a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the substitution reaction, resulting in the formation of the desired product.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

2-Chloro-3-[(4-methylphenyl)sulfanyl]quinoxaline undergoes various chemical reactions, including:

Common reagents used in these reactions include bases (e.g., potassium carbonate), oxidizing agents (e.g., hydrogen peroxide), and palladium catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Chloro-3-[(4-methylphenyl)sulfanyl]quinoxaline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-3-[(4-methylphenyl)sulfanyl]quinoxaline involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes or interfere with cellular processes. For example, its antimicrobial activity could be attributed to the disruption of bacterial cell membranes or inhibition of essential enzymes . The exact molecular pathways and targets can vary depending on the specific application and derivative used.

Comparison with Similar Compounds

2-Chloro-3-[(4-methylphenyl)sulfanyl]quinoxaline can be compared with other quinoxaline derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a chloro group and a sulfanyl group attached to a 4-methylphenyl ring makes it a versatile compound for various applications.

Properties

Molecular Formula

C15H11ClN2S

Molecular Weight

286.8 g/mol

IUPAC Name

2-chloro-3-(4-methylphenyl)sulfanylquinoxaline

InChI

InChI=1S/C15H11ClN2S/c1-10-6-8-11(9-7-10)19-15-14(16)17-12-4-2-3-5-13(12)18-15/h2-9H,1H3

InChI Key

VMXZYMIDVGJPGF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)SC2=NC3=CC=CC=C3N=C2Cl

Origin of Product

United States

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